molecular formula C15H13BrN8O2S B2597270 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 671758-55-7

8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2597270
CAS No.: 671758-55-7
M. Wt: 449.29
InChI Key: WXLVSTYTWXLHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated purine-2,6-dione derivative with a unique substitution pattern. The core structure features a purine scaffold substituted at position 8 with bromine, position 3 with a methyl group, and position 7 with a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl side chain.

Properties

IUPAC Name

8-bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN8O2S/c1-22-11-10(12(25)18-14(22)26)23(13(16)17-11)7-8-27-15-19-20-21-24(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLVSTYTWXLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar alkylating agents.

    Thioether Formation: The phenyl-tetrazole moiety is attached through a thioether linkage, typically involving the reaction of a thiol group with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the bromine atom or the nitro groups if present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on key structural and functional differences between the target compound and its analogs.

Substituent Effects at Position 7

  • Target Compound : The 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group introduces a sulfur atom and a tetrazole ring, which may improve metabolic stability and modulate kinase binding through hydrogen bonding or steric effects .
  • The chloro substituent may engage in halogen bonding with target proteins .
  • 7-(2-(1-Acetyl-5-methylindazol-4-yl)-2-oxoethyl) Analog () : The indazole-acetyl group adds bulk and hydrogen-bonding capacity, likely improving selectivity for kinases with deeper hydrophobic pockets. The acetyl group may also influence pharmacokinetics by altering metabolic degradation pathways .

Bromine Substitution and Positional Isomerism

  • 6-Bromo Triazole Derivative () : Positional isomerism (6-bromo vs. 8-bromo) alters electron distribution, which could affect reactivity and binding affinity. The triazole group in ’s compound introduces a fluorine-containing side chain, enhancing bioavailability but possibly reducing thermal stability (melting point: 103°C) .

Comparative Data Table

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Structural Features Potential Biological Role
Target Compound 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl ~455.3* Tetrazole-thioether, bromine at C8 Kinase inhibitor (hypothesized)
8-Bromo-7-(3-chlorobenzyl)-3-methylpurine-2,6-dione 3-Chlorobenzyl ~370.6 Chloroaromatic, high lipophilicity Undisclosed
6-Bromo-9-[1-(2-fluoroethyl)-1H-triazol-4-ylmethyl]purine 1-(2-Fluoroethyl)-1H-triazol-4-ylmethyl 326.02 Fluorinated side chain, triazole Undisclosed
7-(2-(1-Acetyl-5-methylindazol-4-yl)-2-oxoethyl)-8-bromo-3-methylpurine-2,6-dione 2-(1-Acetyl-5-methylindazol-4-yl)-2-oxoethyl ~498.4* Indazole-acetyl, ketone linker Selective kinase inhibitor

*Calculated based on analogous structures.

Key Research Findings and Implications

  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., 3-chlorobenzyl) are synthetically straightforward, while tetrazole-thioether or indazole-acetyl groups require multi-step protocols .
  • Structure-Activity Relationships (SAR) : Bulkier substituents at position 7 correlate with improved kinase selectivity but may compromise solubility. Bromine at C8 is critical for maintaining electronic stability across analogs.
  • Metabolic Considerations : Tetrazole and fluorine-containing groups (, Target Compound) are likely to resist oxidative metabolism, extending half-life compared to chlorobenzyl or acetylated analogs .

Notes

Positional isomerism (6-bromo vs. 8-bromo) significantly alters electronic and steric profiles, as seen in .

Current evidence lacks comparative biological data; future studies should prioritize enzymatic assays and solubility profiling.

Biological Activity

8-Bromo-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 671758-55-7, is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN8O2S, with a molecular weight of 449.29 g/mol. Its structure includes a bromine atom and a tetrazole moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds related to purines and tetrazoles exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives of purines have been investigated for their ability to interfere with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties : Some studies suggest that tetrazole-containing compounds can exhibit antibacterial and antifungal activities. The presence of the tetrazole ring is believed to enhance the interaction with microbial targets.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Pharmacological Reviews highlighted the anticancer potential of purine derivatives, noting that modifications at specific positions can enhance activity against various cancer cell lines . The introduction of the tetrazole group in similar compounds has been linked to increased cytotoxicity.
  • Antimicrobial Activity :
    • Research demonstrated that certain purine derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive review on benzimidazole derivatives emphasized the importance of structural modifications in enhancing biological activity . The incorporation of the tetrazole moiety in purine derivatives has been suggested to improve binding affinity to biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
8-Bromo Purine DerivativeAnticancerVarious Cancer Cell LinesIC50 = 10 µM
Tetrazole DerivativeAntibacterialE. coliMIC = 50 µg/mL
Benzimidazole AnalogAntifungalCandida albicansMIC = 250 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.